1-Methyl-3-acetoxyxanthine
Description
Structure
3D Structure
Properties
CAS No. |
34618-14-9 |
|---|---|
Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
(1-methyl-2,6-dioxo-7H-purin-3-yl) acetate |
InChI |
InChI=1S/C8H8N4O4/c1-4(13)16-12-6-5(9-3-10-6)7(14)11(2)8(12)15/h3H,1-2H3,(H,9,10) |
InChI Key |
WTYAEKHBLPBAPE-UHFFFAOYSA-N |
SMILES |
CC(=O)ON1C2=C(C(=O)N(C1=O)C)NC=N2 |
Canonical SMILES |
CC(=O)ON1C2=C(C(=O)N(C1=O)C)NC=N2 |
Other CAS No. |
34618-14-9 |
Synonyms |
1-methyl-3-acetoxy-xanthine 1-methyl-3-acetoxyxanthine |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 1 Methyl 3 Acetoxyxanthine
Established Synthetic Pathways for 1-Methyl-3-acetoxyxanthine
The synthesis of this compound is typically achieved through a multi-step chemical process, as direct methods are not commonly reported. The key steps involve the formation of the 1-methylxanthine (B19228) core, followed by the introduction of the acetoxy group at the 3-position.
Multi-Step Synthesis Approaches
Once 3-hydroxy-1-methylxanthine (B75849) is obtained, the final step is the acetylation of the hydroxyl group at the 3-position. This can be achieved using acetic anhydride (B1165640). dss.go.th The reactivity of 3-acetoxyxanthine (B1202295), a closely related compound, has been studied, and it is known to be a reactive intermediate. researchgate.net This reactivity is attributed to the acetoxy group being a good leaving group, facilitating various substitution reactions.
A potential synthetic route can be summarized as follows:
Synthesis of 1-methylamine: This can be achieved through various standard organic chemistry methods.
Construction of the uracil (B121893) ring: Reaction of 1-methylamine with appropriate precursors to form a 6-aminouracil (B15529) derivative.
Formation of the imidazole (B134444) ring: Cyclization of the diaminouracil intermediate to form the xanthine (B1682287) core, yielding 1-methylxanthine.
Hydroxylation at the 3-position: Introduction of a hydroxyl group at the N-3 position to yield 3-hydroxy-1-methylxanthine.
Acetylation: Reaction of 3-hydroxy-1-methylxanthine with an acetylating agent like acetic anhydride to produce this compound.
Enzymatic Synthesis and Biocatalytic Routes to this compound
While specific enzymatic synthesis of this compound is not extensively documented, biocatalytic methods are increasingly employed for the synthesis of related compounds, suggesting potential applicability. Enzymatic acylation, for instance, has been used to improve the lipophilicity of various molecules. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze acylation reactions and could potentially be used for the acetylation of 3-hydroxy-1-methylxanthine. acs.orgnih.gov
The general principle involves the use of an enzyme to catalyze the transfer of an acetyl group from a donor molecule to the hydroxyl group of 3-hydroxy-1-methylxanthine. This approach offers the advantages of high selectivity and milder reaction conditions compared to traditional chemical methods. The development of whole-cell biocatalysts for the production of various methylxanthines from precursors like theophylline (B1681296) and caffeine (B1668208) further highlights the potential for biocatalytic routes in synthesizing specific xanthine derivatives. researchgate.net
Precursor Chemistry and Intermediate Compounds in this compound Synthesis
The synthesis of this compound relies on the availability of key precursors and the formation of stable intermediates.
The primary precursor for the xanthine core is often a substituted urea (B33335) derivative which is then used to construct the pyrimidine (B1678525) ring. For the synthesis of 1-methylxanthine, 1-methylurea would be a logical starting material. This would be reacted with cyanoacetic acid to form a cyanoacetyl urea intermediate, which upon ring closure, yields a 6-aminouracil derivative. escholarship.org
Key intermediates in the synthesis of this compound include:
1-Methyl-6-aminouracil: An early-stage intermediate in the formation of the xanthine ring system.
1-Methylxanthine: The direct precursor to which the 3-hydroxy group is introduced. The synthesis of 1-methylxanthine itself can be a multi-step process. researchgate.netprepchem.com
3-Hydroxy-1-methylxanthine: The immediate precursor to the final product. Its synthesis has been reported from the deamination of 1-methylguanine (B1207432) 3-oxide. nih.gov
1-Methylguanine 3-oxide: A potential precursor for 3-hydroxy-1-methylxanthine. nih.gov
Derivatization and Analog Generation of this compound for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, derivatization strategies targeting both the acetoxy group and the xanthine ring system are employed.
Strategies for Modifying the Acetoxy Group
The acetoxy group at the 3-position is a key site for modification due to its reactivity. As an ester, it can be hydrolyzed back to the hydroxyl group, which can then be reacted with a variety of agents to introduce different functionalities.
Table 1: Potential Modifications of the 3-Hydroxy Group
| Reagent Type | Resulting Functional Group |
|---|---|
| Alkyl Halides | Ether |
| Acyl Halides/Anhydrides | Ester |
| Sulfonyl Chlorides | Sulfonate Ester |
These modifications allow for the systematic alteration of steric and electronic properties at the 3-position, which is crucial for understanding how this part of the molecule interacts with biological targets. The reactivity of 3-acetoxyxanthine itself with nucleophiles suggests that direct displacement of the acetoxy group might also be a viable strategy for introducing new substituents at the 3-position. researchgate.net
Modifications of the Xanthine Ring System
The xanthine ring system offers several positions for modification to generate a diverse library of analogs. The most common positions for substitution are N7 and C8.
Alkylation at the N7 position is a common strategy. This can be achieved by reacting the xanthine derivative with alkyl halides in the presence of a base. nih.gov
Substitution at the C8 position can be achieved through various methods, often starting from an 8-haloxanthine derivative. For example, 8-chlorocaffeine (B118225) can undergo Suzuki cross-coupling reactions with arylboronic acids to introduce aryl groups at the C8 position. nih.gov Another approach involves the reaction of 5,6-diaminouracil (B14702) derivatives with carboxylic acids to form an amide intermediate, which then cyclizes to form the 8-substituted xanthine. science.gov These strategies can be adapted to this compound, likely after protecting the reactive 3-acetoxy group or by performing the modifications on an earlier intermediate.
Table 2: Common Positions for Xanthine Ring Modification and Potential Substituents
| Position | Type of Modification | Example Substituents |
|---|---|---|
| N7 | Alkylation | Methyl, Ethyl, Propyl, Benzyl |
| C8 | Substitution (via 8-halo intermediate) | Aryl, Heteroaryl, Alkylamino |
These derivatization strategies provide a powerful toolkit for medicinal chemists to systematically probe the SAR of this compound and to develop analogs with potentially improved biological profiles.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Methylxanthine |
| 3-Hydroxy-1-methylxanthine |
| 1-Methylguanine 3-oxide |
| 3-Acetoxyxanthine |
| Theophylline |
| Caffeine |
| 1-Methyl-6-aminouracil |
| 1-Methylurea |
| Cyanoacetic acid |
| 5,6-Diaminouracil |
| 8-Chlorocaffeine |
| Acetic anhydride |
Stereochemical Considerations in this compound Analogs
The core structure of this compound is planar and achiral. Consequently, stereochemical considerations are not relevant to the parent molecule itself. However, the introduction of chiral centers into analogs of this compound is a critical aspect of drug design and development, as stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
Chirality can be introduced into analogs of this compound through the modification of substituents at various positions on the xanthine scaffold. For instance, the attachment of a chiral side chain at the N1, N3, N7, or C8 positions would result in diastereomers with distinct three-dimensional arrangements. The synthesis of such chiral analogs requires stereoselective synthetic methods to obtain the desired enantiomer or diastereomer in high purity.
An example of the strategic introduction of chirality to a related heterocyclic scaffold can be seen in the synthesis of chiral derivatives of xanthones. In a recent study, a library of chiral xanthone (B1684191) derivatives was synthesized by coupling a carboxyxanthone with both enantiomers of various proteinogenic amino esters. mdpi.com This "chiral pool" strategy allows for the creation of a diverse set of chiral molecules with high enantiomeric purity. The subsequent evaluation of these derivatives for anti-inflammatory activity revealed that in many cases, one enantiomer was significantly more active than the other, highlighting the importance of stereochemistry in biological activity. mdpi.com
A similar approach could be envisioned for the synthesis of chiral this compound analogs. For example, a chiral alkyl or aryl group could be introduced at one of the nitrogen atoms, or a chiral substituent could be attached at the C8 position. The synthesis of these analogs would necessitate the use of stereoselective reactions, such as asymmetric catalysis or the use of chiral auxiliaries, to control the formation of the desired stereoisomer.
The characterization of these chiral analogs would involve techniques such as polarimetry to measure optical rotation, and chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate and quantify the enantiomers or diastereomers. The absolute configuration of a new chiral center would typically be determined by single-crystal X-ray crystallography.
The table below illustrates a conceptual approach to generating chiral analogs of this compound based on the derivatization strategy employed for xanthones.
Table 1: Conceptual Chiral Analogs of this compound via Amino Acid Conjugation
| Chiral Amino Acid Ester | Resulting Chiral Moiety at C8 | Potential for Stereoselective Activity |
| L-Alanine methyl ester | -(C=O)NH-CH(CH₃)-COOCH₃ | Yes |
| D-Alanine methyl ester | -(C=O)NH-CH(CH₃)-COOCH₃ | Yes |
| L-Phenylalanine methyl ester | -(C=O)NH-CH(CH₂Ph)-COOCH₃ | Yes |
| D-Phenylalanine methyl ester | -(C=O)NH-CH(CH₂Ph)-COOCH₃ | Yes |
| L-Proline methyl ester | -(C=O)-N(CH₂CH₂CH₂CH)-COOCH₃ | Yes |
| D-Proline methyl ester | -(C=O)-N(CH₂CH₂CH₂CH)-COOCH₃ | Yes |
Methodological Advancements in this compound Chemical Synthesis
Recent years have seen significant progress in synthetic methodologies that could be applied to produce this compound and its derivatives more efficiently and sustainably. These advancements encompass both biosynthetic and novel chemical strategies.
Biosynthetic Approaches
A major breakthrough in the synthesis of methylxanthines is the use of metabolically engineered microorganisms. Researchers have successfully developed strains of Escherichia coli to produce 1-methylxanthine from theophylline on a gram scale. nih.gov This biocatalytic process offers several advantages over traditional chemical synthesis, including milder reaction conditions, high selectivity, and the avoidance of hazardous reagents and solvents. nih.govuiowa.edu
The process utilizes an engineered E. coli whole-cell biocatalyst expressing specific N-demethylase enzymes. nih.gov In one study, an optimized biocatalytic reaction produced approximately 1.2 grams of 1-methylxanthine from 1.4 grams of theophylline in just three hours. nih.gov The final product was recovered with high purity (97.8%) after purification. nih.gov This demonstrates a robust and scalable method for producing the 1-methylxanthine precursor. While this method directly yields 1-methylxanthine, subsequent chemical steps would still be required to introduce the 3-acetoxy group.
Table 2: Comparison of Chemical Synthesis and Biosynthesis of 1-Methylxanthine
| Feature | Traditional Chemical Synthesis researchgate.net | Biosynthesis using Engineered E. coli nih.gov |
| Starting Material | Simple precursors (e.g., cyanamide) | Theophylline |
| Number of Steps | Multiple (e.g., six steps) | One-step biotransformation |
| Reagents | Hazardous chemicals (e.g., methanolic HCl) | Cellular enzymes |
| Reaction Conditions | Harsh (e.g., high temperatures) | Mild (e.g., 30°C, atmospheric pressure) |
| Overall Yield | Low (e.g., ~20%) | High conversion rate |
| Environmental Impact | Higher | Lower, more sustainable |
Advanced Chemical Synthesis Methodologies
In parallel with biosynthetic developments, advancements in chemical synthesis offer promising avenues for the construction of complex xanthine derivatives. Of particular note is the rise of C-H functionalization reactions. nih.govthieme.de These methods allow for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. nih.gov This approach increases atom economy and reduces the number of synthetic steps.
For the synthesis of xanthine derivatives, C-H functionalization could be applied to introduce substituents directly onto the purine (B94841) ring, for example, at the C8 position. acs.org Palladium-catalyzed direct C-H arylation of purine nucleosides has been demonstrated, and metal-free Minisci-type reactions have been developed for the direct C-H amidation of a wide range of purines, including xanthines. acs.org These methods provide powerful tools for the late-stage functionalization of the xanthine core, which would be highly valuable for creating libraries of this compound analogs for structure-activity relationship studies.
The integration of photocatalysis with metal-catalyzed C-H activation is another emerging area that allows for these transformations to occur under very mild conditions. beilstein-journals.org For instance, dual catalytic systems have been used for the direct arylation of purine nucleosides. beilstein-journals.org The application of such cutting-edge methodologies could significantly streamline the synthesis of complex analogs of this compound.
Metabolic Pathways and Biotransformation of 1 Methyl 3 Acetoxyxanthine in Biological Systems Non Human
Enzymatic Hydrolysis of the Acetoxy Moiety in 1-Methyl-3-acetoxyxanthine
The initial and pivotal step in the metabolism of this compound is the rapid enzymatic hydrolysis of the acetate (B1210297) ester bond at the 3-position of the xanthine (B1682287) ring. This reaction is catalyzed by ubiquitous carboxylesterases found in high concentrations in the liver, plasma, and other tissues of preclinical species. This hydrolysis yields two products: the primary, pharmacologically relevant metabolite, 3-hydroxy-1-methylxanthine (B75849) , and acetic acid. The formation of 3-hydroxy-1-methylxanthine is critical, as this molecule serves as the central substrate for subsequent metabolic transformations. Research on related oncogenic purine (B94841) N-oxides in rats has shown that deamination processes can lead to the formation of 3-hydroxy-1-methylxanthine, which is then further metabolized. nih.govaacrjournals.org
N-Demethylation and Hydroxylation Pathways of this compound Metabolites
Following the initial hydrolysis, the resulting 3-hydroxy-1-methylxanthine undergoes further Phase I metabolic reactions, principally oxidation (hydroxylation) and, to a lesser extent, N-demethylation.
Hydroxylation: The most significant subsequent pathway for monomethylxanthines is oxidation at the C8-position of the purine ring. nih.gov This reaction is catalyzed by the enzyme xanthine oxidase (XO), which exists predominantly in its dehydrogenase form in the liver. nih.gov This enzymatic action converts 1-methylxanthine (B19228) derivatives into their corresponding uric acid metabolites. In the case of 3-hydroxy-1-methylxanthine, this pathway would theoretically lead to 3-hydroxy-1-methyluric acid. However, studies in rats have demonstrated that the metabolism of 3-hydroxy-1-methylxanthine ultimately results in 1-methyluric acid as a major terminal metabolite, suggesting that the 3-hydroxy group may be lost during or after the oxidation process. aacrjournals.org The oxidation of 1-methylxanthine to 1-methyluric acid in rats is known to be extremely rapid. nih.gov
N-Demethylation: N-demethylation is a primary metabolic route for di- and tri-methylated xanthines like theophylline (B1681296) and caffeine (B1668208), a reaction largely mediated by the cytochrome P450 enzyme CYP1A2. mdpi.comnih.govnih.gov For this compound, which possesses only a single methyl group at the N1 position, demethylation is a less prominent pathway compared to oxidation. Studies on monomethylxanthines in rats show that 1-methylxanthine is rapidly oxidized, while 3-methylxanthine (B41622) is resistant to metabolism into its corresponding uric acid. nih.gov
Glucuronidation and Sulfation of this compound and its Metabolites
Phase II conjugation reactions, specifically glucuronidation and sulfation, are anticipated metabolic pathways for the hydroxylated metabolites of this compound. The primary metabolite, 3-hydroxy-1-methylxanthine, possesses a hydroxyl group that is a prime target for conjugation with glucuronic acid or sulfate (B86663).
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of xenobiotics, facilitating their excretion. In humans, the N-glucuronidation of a xanthine oxidoreductase inhibitor was found to be mainly catalyzed by UGT1A1, UGT1A7, and UGT1A9, with UGT1A9 playing a major role in the liver. nih.gov It is plausible that the hydroxyl group of 3-hydroxy-1-methylxanthine would be a substrate for similar enzymes in preclinical models. Studies on flavonoid metabolites have shown that glucuronide conjugates can have different biological activities compared to their parent compounds. researchgate.netmdpi.com
Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another key conjugation pathway for phenolic and hydroxyl compounds. xenotech.com While research on 3-hydroxy-1-methylxanthine in rats found no evidence of significant activation via sulfotransferase activity, this does not preclude the possibility of sulfation as a detoxification and elimination pathway for this or other hydroxylated metabolites. nih.gov In some instances, sulfate metabolites have been shown to be stronger inhibitors of enzymes like xanthine oxidase than their parent flavonoids. researchgate.netnih.gov
Identification and Characterization of Key Metabolites of this compound in Preclinical Models
While comprehensive metabolic profiling of this compound is not available, key metabolites have been identified in rats following the administration of its principal hydrolytic product, 3-hydroxy-1-methylxanthine. nih.govaacrjournals.org These findings provide a crucial, albeit partial, picture of the metabolic fate in a common preclinical model. The identified metabolites point towards a complex biotransformation involving oxidation and other unique metabolic reactions.
The table below summarizes the key metabolites identified or inferred in non-human models.
| Metabolite Name | Precursor | Metabolic Pathway | Preclinical Model | Reference |
|---|---|---|---|---|
| 3-hydroxy-1-methylxanthine | This compound | Enzymatic Hydrolysis (Esterase) | Inferred in animal models | nih.govaacrjournals.org |
| 1-methyluric acid | 3-hydroxy-1-methylxanthine / 1-methylxanthine | Oxidation (Xanthine Oxidase) | Rat | aacrjournals.org |
| 1-methyl-8-methylthioxanthine | 3-hydroxy-1-methylxanthine | Thiolation/Conjugation | Rat (urine and hepatic protein) | nih.govaacrjournals.org |
| 1-methylxanthine | 3-hydroxy-1-methylxanthine | Reduction/Dehydroxylation | Rat (minor metabolite) | aacrjournals.org |
Comparative Metabolism of this compound Across Different Species (Non-Human Models)
The metabolism of methylxanthines is known to exhibit significant qualitative and quantitative differences across various animal species. researchgate.netnih.gov These variations are primarily due to species-specific expression levels and activities of metabolizing enzymes like CYP450s and xanthine oxidase. Although no direct comparative studies exist for this compound, data from related compounds like theophylline and theobromine (B1682246) highlight the potential for such variability.
Theophylline Metabolism: In rats, theophylline is rapidly metabolized to 1,3-dimethyluric acid and 1-methyluric acid. nih.gov In mice, CYP1A2 is the predominant enzyme for theophylline metabolism. nih.govresearchgate.net However, the formation of 3-methylxanthine, a metabolite seen in humans, is not observed in wild-type mice, demonstrating a clear species difference in demethylation pathways. nih.govresearchgate.net Lung tissue from various species, including rat, rabbit, dog, and pig, can metabolize theophylline to a novel ribosylated conjugate, theonosine. mdpi.com
Theobromine Metabolism: In dogs, theobromine is primarily demethylated at the N7-position, whereas in rats, N-demethylase activity shows less positional preference. psu.edu Oxidation to uric acid derivatives is a minor pathway in most species studied but is most active in mice. psu.edu
These examples underscore that the metabolic profile of this compound and its metabolites is likely to differ significantly between preclinical models such as rats, mice, and dogs.
| Species | Primary Metabolic Pathways | Key Enzymes | Reference |
|---|---|---|---|
| Rat | N-demethylation, C8-oxidation | CYP1A2, Xanthine Oxidase | nih.govnih.gov |
| Mouse | N-demethylation, C8-oxidation (CYP1A2 is predominant) | CYP1A2 | nih.govresearchgate.net |
| Rabbit | N-demethylation, C8-oxidation, Ribosylation (Lung) | CYP Enzymes, Ribosyltransferase | mdpi.comumich.edu |
| Dog | N-demethylation, Ribosylation (Lung) | CYP Enzymes, Ribosyltransferase | mdpi.compsu.edu |
Impact of Enzyme Polymorphisms on this compound Biotransformation (Preclinical Models)
Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual differences in drug biotransformation and response. For a compound like this compound, polymorphisms in esterases, CYP450 enzymes, and xanthine oxidase would be expected to alter its metabolic profile in preclinical models.
Cytochrome P450 Polymorphisms: CYP1A2 is a key enzyme in the metabolism of many methylxanthines. researchgate.netubi.pt Its activity is influenced by genetic polymorphisms, which can alter the rate of N-demethylation. Studies using knockout mice (Cyp1a2-/-) have confirmed the critical role of this enzyme in theophylline clearance; the elimination half-life was over four times longer in knockout mice compared to wild-type mice. nih.govresearchgate.net
Xanthine Oxidase (XO) Polymorphisms: XO is the rate-limiting enzyme in purine catabolism to uric acid. physiology.org Genetic defects in the XO gene lead to a condition called xanthinuria, characterized by an inability to convert xanthine to uric acid. mdpi.commdpi.com Animal models such as global Xdh knockout mice have been developed to study this deficiency, although these models often have severe phenotypes, including early death, which limits their use. mdpi.com Polymorphisms in the XO gene could significantly impact the formation of 1-methyluric acid from its precursors in animal models. nih.gov
Therefore, when conducting preclinical studies, the genetic background of the animal model is a crucial variable that can influence the observed metabolic fate of this compound.
Information Regarding this compound Remains Undocumented in Publicly Available Scientific Literature
Following a comprehensive search of publicly accessible scientific databases and literature, no specific in vitro or preclinical research data was found for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its molecular and cellular mechanisms of action as requested.
The performed searches aimed to locate information pertaining to the following areas, in accordance with the specified outline:
Receptor Binding and Ligand-Target Interactions:
Adenosine (B11128) Receptor Antagonism/Agonism Research
Phosphodiesterase Inhibition Studies
Interactions with GABAA receptors or Ryanodine Receptors
Intracellular Signaling Cascades:
Cyclic AMP and Protein Kinase Regulation
Calcium Mobilization Pathways
The search results did not yield any studies, datasets, or scholarly mentions that would allow for a scientifically accurate discussion of this compound's activity in these areas. While information is available for structurally related xanthine derivatives, such as 1-Methyl-3-isobutylxanthine (IBMX) and 3-Methylxanthine, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds.
Therefore, the creation of a thorough and scientifically accurate article adhering to the provided structure is not feasible based on the current body of available scientific information. No research detailing the molecular and cellular mechanisms of action for this specific compound appears to have been published or made publicly available.
Molecular and Cellular Mechanisms of Action of 1 Methyl 3 Acetoxyxanthine in Vitro and Preclinical Investigations
Intracellular Signaling Cascades Modulated by 1-Methyl-3-acetoxyxanthine
Gene Expression and Protein Synthesis Modulation
Currently, there is a notable absence of specific research detailing the direct effects of this compound on gene expression and protein synthesis. The broader family of xanthine (B1682287) derivatives is known to interact with various cellular signaling pathways, which can, in turn, influence transcriptional and translational processes. However, dedicated studies to elucidate whether this compound upregulates or downregulates specific genes, or alters the rate of protein synthesis, have not yet been reported in the available scientific literature. Future research in this area is critical to understanding the compound's complete molecular profile.
Cellular Effects of this compound in Cultured Cell Lines (In Vitro)
Cell Proliferation and Apoptosis Studies (In Vitro)
The impact of this compound on cell proliferation and apoptosis remains an area requiring significant investigation. In vitro studies using cultured cell lines are essential to determine if this compound exhibits cytostatic or cytotoxic properties. For instance, a related compound, 1-methyl-3-isobutylxanthine (IBMX), has been shown to influence cell proliferation and differentiation in specific cell types, such as 3T3-L1 preadipocytes. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. Comprehensive studies, such as MTT assays for proliferation and flow cytometry for apoptosis, are needed to characterize the specific effects of this compound on cell viability and programmed cell death.
Oxidative Stress Responses
The role of this compound in modulating oxidative stress is currently undefined. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Many compounds can either exacerbate or mitigate oxidative stress, leading to a range of cellular responses. To date, no published studies have specifically measured the effect of this compound on markers of oxidative stress, such as ROS levels, lipid peroxidation, or the activity of antioxidant enzymes.
Inflammation Modulation in Cell Models
The potential anti-inflammatory or pro-inflammatory properties of this compound have not been specifically reported. The inflammatory response involves a complex cascade of signaling molecules, including cytokines and prostaglandins. Other methylxanthine derivatives have been investigated for their anti-inflammatory potential. For example, certain methyl salicylate (B1505791) glycosides have demonstrated the ability to inhibit the production of pro-inflammatory cytokines in macrophage cell models. nih.gov However, dedicated research is required to determine if this compound shares these or has distinct immunomodulatory effects.
Structure-Activity Relationships Governing this compound’s Molecular Interactions
Understanding the structure-activity relationships (SAR) of xanthine derivatives is key to predicting their biological activity. For the broader class of 1,3-dialkylxanthines, modifications at various positions on the xanthine core have been shown to significantly alter their affinity for targets such as adenosine (B11128) receptors. nih.gov For example, the nature of the substituent at the 8-position and substitutions on the xanthine ring can influence potency and selectivity. nih.gov
The specific contributions of the 1-methyl and 3-acetoxy groups of this compound to its molecular interactions have not been specifically delineated. SAR studies comparing this compound with structurally similar analogs would be necessary to identify the key functional groups responsible for any observed biological activity.
Table 1: Key Structural Features of Xanthine Derivatives and Their General Influence on Activity
| Structural Position | Modification | General Effect on Activity |
| 1- and 3- positions | Alkyl substitution | Influences receptor affinity and selectivity |
| 8- position | Various substituents | Can significantly alter potency and receptor subtype selectivity |
| 2- and 6- positions | Carbonyl/Thio groups | Can modulate potency at certain receptor types |
This table represents general trends observed for xanthine derivatives and is not based on specific data for this compound.
Mechanistic Insights from Computational and In Silico Modeling of this compound Interactions
Computational and in silico modeling are powerful tools for predicting the potential interactions of small molecules with biological targets. These methods can provide insights into binding affinities, modes of interaction, and potential off-target effects. core.ac.uk To date, there are no publicly available studies that have reported the use of molecular docking, molecular dynamics simulations, or other in silico methods to specifically investigate the interactions of this compound with proteins or other biological macromolecules. Such studies would be invaluable in identifying potential molecular targets and guiding future experimental research.
Analytical Methodologies for the Detection and Quantification of 1 Methyl 3 Acetoxyxanthine in Research
Chromatographic Techniques for 1-Methyl-3-acetoxyxanthine Analysis
Chromatography is the cornerstone for isolating this compound from other compounds. The choice of technique depends on the research objective, ranging from high-resolution quantification to rapid screening.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of xanthine (B1682287) derivatives due to its high resolution and sensitivity. nih.govtandfonline.com For this compound, reversed-phase HPLC (RP-HPLC) is the most appropriate approach. This method separates compounds based on their hydrophobicity.
Method development for this compound would typically involve a C18 column, which is a common stationary phase for separating methylxanthines. nih.govlcms.cz The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with acidic modifiers like formic acid or acetic acid to improve peak shape and resolution. nih.govsigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of xanthines with varying polarities. nih.govsigmaaldrich.com Detection is commonly performed using a UV detector, as the purine (B94841) ring system of xanthines exhibits strong absorbance in the UV spectrum, typically around 270-280 nm. nih.govukm.my
Gas Chromatography (GC) is another powerful separation technique, but its application to xanthine derivatives like this compound presents a challenge due to their low volatility and polar nature. dergipark.org.tr To overcome this, a derivatization step is necessary to convert the non-volatile analyte into a more volatile compound suitable for GC analysis. nih.govunitedchem.com
The most common derivatization process involves silylation, using reagents such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). nih.govunitedchem.com This process replaces the active hydrogen atoms on the molecule with trimethylsilyl (B98337) (TMS) groups, increasing its volatility. Once derivatized, the compound can be analyzed on a capillary column (e.g., a DB-5ms) with a temperature-programmed oven to ensure adequate separation from other components. The separated compounds are then detected, most powerfully by a mass spectrometer.
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening of xanthine derivatives. wjpls.orgglobalresearchonline.net It is particularly useful for monitoring reaction progress or for preliminary sample analysis. For this compound, the stationary phase would typically be a silica (B1680970) gel plate (Silica gel 60 F254). globalresearchonline.netfrontiersin.org
A variety of mobile phase systems can be employed, with the choice depending on the polarity of the compounds to be separated. A common solvent system for purine alkaloids is a mixture of chloroform, ethyl acetate (B1210297), and formic acid. researchgate.net After developing the plate, the separated spots can be visualized under UV light (at 254 nm) due to the fluorescence-quenching properties of the purine ring. frontiersin.orgdergipark.org.tr Alternatively, chemical staining reagents, such as an iodine-potassium iodide solution, can be used for visualization. wjpls.orgglobalresearchonline.net
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing detailed information on the mass and structure of molecules. When coupled with a chromatographic separation technique, it offers unparalleled sensitivity and specificity for the analysis of compounds like this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite profiling due to its high selectivity and sensitivity, allowing for the detection of trace amounts of compounds in complex biological matrices. spectroscopyonline.commdpi.com This technique is ideal for studying the metabolic fate of this compound.
In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI) in positive mode for xanthine derivatives. spectroscopyonline.comnih.gov
The power of tandem mass spectrometry lies in its ability to perform selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov In this mode, the first mass spectrometer (Q1) selects a specific parent ion (e.g., the [M+H]⁺ ion of this compound). This ion is then fragmented in a collision cell (q2), and a second mass spectrometer (Q3) detects a specific product ion. This transition from a parent ion to a product ion is highly specific to the analyte, minimizing interferences and providing reliable quantification. acs.org For this compound, a likely metabolic pathway is the hydrolysis of the acetyl group to form 1-methylxanthine (B19228), which could be monitored alongside the parent compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the structural identification power of MS. nih.gov As with GC analysis, a derivatization step is required for this compound to make it volatile. unitedchem.com
After the derivatized analyte is separated on the GC column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible pattern, creating a unique mass spectrum that serves as a chemical "fingerprint". researchgate.net This fragmentation pattern is crucial for structural elucidation. By analyzing the masses of the fragments, researchers can deduce the structure of the parent molecule. The resulting spectrum can also be compared against spectral libraries for confirmation. plos.org For example, the mass spectrum of derivatized this compound would be expected to show characteristic fragments corresponding to the loss of the acetyl group and methyl groups from the silylated xanthine core. This makes GC-MS a powerful tool for identifying unknown metabolites and confirming the structure of synthesized compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, providing precise information on its molecular mass and elemental composition. europa.euspectralworks.com This method is distinguished by its ability to measure mass-to-charge ratios with high accuracy, typically to within a few parts per million (ppm). scirp.org Such precision allows for the unambiguous determination of the compound's elemental formula, a critical first step in its identification. europa.eunih.gov
When coupled with tandem mass spectrometry (MS/MS), HRMS facilitates detailed structural elucidation. europa.eu In this process, the protonated molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). scirp.org The resulting fragmentation pattern provides a molecular fingerprint, revealing the connectivity of atoms within the molecule. For xanthine derivatives, common fragmentation pathways include a retro-Diels-Alder (RDA) process and the loss of characteristic neutral molecules like methyl isocyanate (CH₃NCO) or isocyanic acid (HNCO), followed by the loss of a carbon monoxide (CO) unit. researchgate.net The analysis of these fragments helps to confirm the presence of the xanthine core, the methyl group, and the acetoxy substituent at their respective positions. The high mass accuracy of HRMS ensures that the elemental compositions of these fragments are correctly assigned, lending strong support to the proposed structure. scirp.org
Spectroscopic Methods for this compound Characterization in Solution
Spectroscopic methods are indispensable for characterizing the structural and quantitative aspects of this compound in solution. Techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information essential for research.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural assignment of this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. mdpi.com
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the different protons in the molecule. The methyl group attached to the nitrogen (N1-CH₃) would produce a singlet in a characteristic region for N-methyl groups in xanthine structures. researchgate.net The protons of the acetoxy group (-OCOCH₃) would also appear as a singlet, but at a different chemical shift due to the influence of the adjacent carbonyl and oxygen atoms. The remaining proton on the imidazole (B134444) ring of the xanthine core (C8-H) would also yield a distinct singlet. researchgate.net The precise chemical shift (δ) of each signal provides clues about the electronic environment of the protons. libretexts.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would generate a separate signal. The spectrum would show characteristic peaks for the carbons in the xanthine rings, the methyl carbon, the carbonyl carbon of the acetoxy group, and the methyl carbon of the acetoxy group. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between directly bonded and long-range coupled protons and carbons, respectively. mdpi.com This allows for the unambiguous assignment of all ¹H and ¹³C signals and confirms the precise location of the methyl and acetoxy groups on the xanthine scaffold. nih.govmdpi.com
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Functional Group | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Rationale |
| N1-Methyl | ¹H | ~3.4-3.6 | Typical range for N-methyl groups in xanthine systems. researchgate.net |
| ¹³C | ~29-31 | Characteristic chemical shift for N-methyl carbons. | |
| Acetoxy Methyl | ¹H | ~2.2-2.4 | Downfield shift due to adjacent carbonyl group. researchgate.net |
| ¹³C | ~20-22 | Typical range for acetyl methyl carbons. | |
| Acetoxy Carbonyl | ¹³C | ~168-172 | Characteristic of ester/acyl carbonyl carbons. |
| C8-H | ¹H | ~7.5-8.0 | Typical for the C8 proton in the imidazole ring of xanthines. researchgate.net |
| Xanthine Ring Carbons | ¹³C | ~106-155 | Broad range covering the various sp² carbons in the purine ring system. scielo.org.bo |
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of xanthine derivatives in solution. researchgate.netnih.gov The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The xanthine structure itself is a strong chromophore. farmaciajournal.com
The UV spectrum of a xanthine derivative typically shows characteristic absorption maxima (λ_max). For most xanthine compounds, a significant absorption band is observed around 270-275 nm. farmaciajournal.comcapes.gov.br The introduction of the acetoxy group at the 3-position and the methyl group at the 1-position on the xanthine ring will influence the electronic transitions and may cause shifts in the position and intensity of these absorption bands. farmaciajournal.com
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at a fixed wavelength, usually the λ_max. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of a research sample under the same conditions, its concentration can be accurately determined. nih.gov This method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quantification in various research applications. nih.gov
Sample Preparation and Extraction Techniques for this compound from Biological Matrices (Research Samples)
The effective analysis of this compound from complex biological matrices, such as plasma or urine, necessitates a robust sample preparation and extraction step. researchgate.net The primary goals are to remove interfering endogenous components like proteins and phospholipids (B1166683), concentrate the analyte, and transfer it into a solvent compatible with the subsequent analytical instrument. nih.govchromatographyonline.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.gov
Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the biological sample. researchgate.net This denatures and precipitates the majority of proteins, which are then removed by centrifugation. While quick, PPT may result in a less clean extract, as smaller molecules and phospholipids can remain in the supernatant, potentially causing matrix effects in LC-MS analysis. chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For this compound, the pH of the aqueous sample would be adjusted to ensure the compound is in a neutral, uncharged state, thereby maximizing its partitioning into a suitable organic solvent like ethyl acetate or methyl tert-butyl ether. chromatographyonline.com LLE can provide a cleaner sample than PPT by removing salts and other highly polar interferences. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that has become a method of choice for bioanalysis. researchgate.netnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences are washed away, and the analyte of interest is selectively eluted with a different solvent. capes.gov.br For xanthine derivatives, various SPE cartridges can be used, including:
Reversed-Phase (e.g., C8, C18): These nonpolar sorbents are effective for extracting moderately polar compounds like methylxanthines from an aqueous matrix. capes.gov.br
Ion-Exchange (e.g., Strong Cation Exchange, SCX): Given the presence of basic nitrogen atoms in the xanthine ring, SCX cartridges can be highly effective for selectively retaining and concentrating the analyte. agriculturejournals.czcabidigitallibrary.org
The choice of extraction technique depends on the required cleanliness of the sample, analyte concentration, sample volume, and the specific analytical method to be used. researchgate.net For sensitive and demanding techniques like LC-MS/MS, SPE is often preferred for its ability to minimize matrix effects and improve assay performance. researchgate.netreading.ac.uk
Validation and Quality Control of Analytical Methods for this compound
To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must undergo a thorough validation process. netpharmalab.es Method validation demonstrates that the procedure is suitable for its intended purpose. sps.nhs.ukdemarcheiso17025.com This is a critical requirement in research to guarantee the integrity of the generated data. The validation process assesses several key parameters, typically following guidelines from bodies like the International Council for Harmonisation (ICH). netpharmalab.esnih.gov
Key validation parameters include:
Specificity/Selectivity: This assesses the method's ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.netnih.gov In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks.
Linearity and Range: Linearity is the ability to produce test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.org The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. A linear relationship is typically confirmed if the correlation coefficient (r²) is greater than 0.99. reading.ac.uk
Accuracy: This refers to the closeness of the measured value to the true value. It is usually determined by analyzing samples with known concentrations (e.g., spiked matrix samples) and calculating the percent recovery. agriculturejournals.czreading.ac.uk
Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. demarcheiso17025.com
Intermediate Precision (Inter-day precision): Evaluates variations within the laboratory, such as on different days, with different analysts, or on different equipment. demarcheiso17025.com Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria often set at less than 15%. reading.ac.uksigmaaldrich.com
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. demarcheiso17025.com
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net For many bioanalytical methods, the LOQ for xanthine metabolites can be in the range of 0.05 to 0.1 µg/mL. researchgate.netsigmaaldrich.com
Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. demarcheiso17025.com
Quality control (QC) samples at low, medium, and high concentrations are typically analyzed with each batch of research samples to ensure the method remains valid and performs as expected over time. sigmaaldrich.comresearchgate.net
Table 2: Summary of Method Validation Parameters for Xanthine Derivatives Analysis
| Parameter | Definition | Typical Acceptance Criteria for Bioanalysis | Reference |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 | agriculturejournals.czreading.ac.uk |
| Accuracy | Closeness to the true value. | Mean recovery within 85-115% (or ±15% of nominal) | agriculturejournals.czreading.ac.uk |
| Precision (RSD/CV) | Agreement among replicate measurements. | ≤ 15% (≤ 20% at LOQ) | reading.ac.uksigmaaldrich.com |
| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3:1 | demarcheiso17025.com |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy. | researchgate.netsigmaaldrich.com |
| Selectivity | No significant interference at the analyte's retention time. | Response of interfering peaks < 20% of LOQ | researchgate.netnih.gov |
Preclinical Pharmacological Investigations of 1 Methyl 3 Acetoxyxanthine Animal Models and Ex Vivo Studies
In Vivo Research Models for Investigating 1-Methyl-3-acetoxyxanthine Effects
General research practices often employ a variety of animal models to investigate the effects of new chemical entities.
Rodent Models (e.g., Mice, Rats)
Typically, mice and rats are the most frequently used rodent models in preclinical research due to their physiological and genetic similarities to humans. mdpi.com They are often used to assess the preliminary efficacy and safety of novel compounds. mdpi.comnih.gov Studies in rodents can involve evaluating a compound's influence on various organ systems and behavioral patterns. nih.gov However, no studies specifically utilizing rodent models to investigate this compound have been identified.
Zebrafish and Other Non-Mammalian Models
Non-mammalian models, such as the zebrafish (Danio rerio), have become valuable tools in early-stage drug discovery and toxicological screening. frontiersin.orgfrontiersin.org Their rapid development, genetic tractability, and optical transparency in embryonic stages allow for high-throughput screening and detailed observation of developmental and physiological processes. frontiersin.orgnih.gov Despite the utility of these models, there is no available research documenting the use of zebrafish or any other non-mammalian model to study the effects of this compound.
Ex Vivo Tissue Preparations
Ex vivo studies involve the use of tissue or organs removed from an organism and maintained in an artificial environment for a limited period. This methodology allows for the study of a compound's effects on a specific tissue in isolation, providing insights into localized pharmacological actions while preserving the tissue's architecture. frontiersin.orgmdpi.comnih.gov Common applications include studying drug responses in cancer tissues or assessing effects on vascular reactivity in isolated blood vessels. frontiersin.orgresearchgate.netnih.gov No ex vivo research concerning this compound has been published.
Systemic Biological Responses to this compound Administration in Research Models
The systemic biological responses to a new compound are critical to understanding its potential therapeutic applications and liabilities.
Neurological and Behavioral Endpoints (e.g., Locomotor activity, Cognitive function)
Preclinical neurological and behavioral assessments in animal models often include tests for locomotor activity, anxiety-like behavior, and cognitive functions like learning and memory. cpn.or.krnih.gov These endpoints are crucial for identifying potential psychoactive properties of a substance. No data is available regarding the neurological or behavioral effects of this compound.
Cardiovascular System Effects (e.g., Heart rate, Blood pressure regulation in models)
The evaluation of cardiovascular effects is a standard component of preclinical compound profiling. frontiersin.org In animal models, this can involve measuring heart rate, blood pressure, and vascular reactivity to assess the compound's impact on the cardiovascular system. plos.orgfrontiersin.org There is no information available in the scientific literature regarding the cardiovascular effects of this compound in any research model.
Respiratory System Effects (e.g., Bronchodilation in models)
While direct preclinical studies on this compound are not extensively detailed in available literature, significant research on structurally related compounds, specifically the 1-methyl-3-alkylxanthine family, provides insight into potential respiratory effects. Investigations using ex vivo models, such as isolated guinea-pig trachealis smooth muscle, have been crucial in elucidating the bronchodilatory mechanisms of xanthine (B1682287) derivatives.
In these models, xanthine compounds have demonstrated a capacity to induce relaxation of airway smooth muscle. A key study compared the relaxant effects of five 1-methyl-3-alkylxanthines, including theophylline (B1681296) (1-methyl-3-methylxanthine) and IBMX (1-methyl-3-isobutylxanthine), on the spontaneous tone of guinea-pig trachealis preparations. nih.gov The results indicated that all tested 1-methyl-3-alkylxanthines were potent relaxants of tracheal smooth muscle. nih.gov This effect is strongly correlated with their ability to inhibit cyclic guanosine (B1672433) monophosphate (cGMP) phosphodiesterase (PDE), suggesting that the bronchodilatory action of these xanthines involves the modulation of this enzyme, in addition to the more traditionally cited inhibition of cyclic adenosine (B11128) monophosphate (cAMP) PDE. nih.gov The potency of these compounds in relaxing tracheal tissue was directly proportional to their potency in inhibiting cGMP-PDE. nih.gov
Table 1: Comparative Relaxant Effect of 1-Methyl-3-Alkylxanthines on Isolated Guinea-Pig Trachealis This table is based on data from a study on related xanthine derivatives to illustrate the typical effects observed for this class of compounds.
| Compound | Chemical Name | Relaxant Potency (-log EC₅₀ M) |
|---|---|---|
| Theophylline | 1-Methyl-3-methylxanthine | 4.10 |
| 1-Methyl-3-ethylxanthine | 1-Methyl-3-ethylxanthine | 4.44 |
| 1-Methyl-3-n-propylxanthine | 1-Methyl-3-n-propylxanthine | 4.82 |
| 1-Methyl-3-n-butylxanthine | 1-Methyl-3-n-butylxanthine | 5.32 |
| IBMX | 1-Methyl-3-isobutylxanthine | 5.47 |
EC₅₀ represents the concentration required to produce 50% of the maximal relaxation effect. A higher -log EC₅₀ value indicates greater potency. Data sourced from a study on guinea-pig trachealis muscle. nih.gov
Renal and Hepatic Responses in Research Models
Specific preclinical data detailing the renal and hepatic responses to this compound in research models are not prominently available in the reviewed scientific literature. Generally, methylxanthines are known to be metabolized by the cytochrome P450 enzyme system in the liver. wikipedia.org However, dedicated studies examining the downstream effects or specific response profiles of this compound on kidney and liver function in animal models have not been identified. The development of animal models for kidney disease, such as those induced by toxins like cisplatin (B142131) or through surgical procedures, and for liver disease are well-established methodologies in preclinical research, but their application to this specific compound is not documented. nih.govnih.gov
Pharmacodynamic Studies of this compound in Preclinical Contexts
The pharmacodynamic profile of this compound is understood through the established mechanisms of the broader xanthine class. In preclinical studies, xanthines primarily function as competitive nonselective phosphodiesterase (PDE) inhibitors. wikipedia.org By inhibiting PDE enzymes, these compounds prevent the degradation of intracellular cyclic nucleotides like cAMP and cGMP, leading to their accumulation. nih.govwikipedia.org This increase in cyclic nucleotides activates downstream signaling pathways, such as protein kinase A (PKA), which mediate the compound's pharmacological effects. wikipedia.org
For instance, the relaxant effect of xanthines on airway smooth muscle is a direct pharmacodynamic outcome of PDE inhibition. Studies on guinea-pig tracheal tissue have demonstrated a strong positive correlation between the potency of various 1-methyl-3-alkylxanthines as cGMP-PDE inhibitors and their potency in causing muscle relaxation. nih.gov This suggests that the primary pharmacodynamic mechanism driving bronchodilation is the inhibition of cyclic nucleotide breakdown within smooth muscle cells. nih.gov It is hypothesized that this compound shares this fundamental mechanism of action.
Investigation of this compound as a Pharmacological Probe or Research Tool
Close structural analogs of this compound have been utilized as important pharmacological probes and research tools to investigate cellular processes. The compound 3-acetoxyxanthine (B1202295), which shares the core active structure, has been employed in genetic toxicology studies as a model mutagen. Research showed that acetoxy esters of purine (B94841) N-oxides, including 3-acetoxyxanthine, were potent mutagens capable of inducing mutations in Bacillus subtilis transforming DNA. These compounds served as chemical models for biologically activated esters formed in vivo, helping to elucidate mechanisms of chemical carcinogenesis.
Another closely related compound, 1-Methyl-3-isobutylxanthine (IBMX), is widely used in laboratories as a non-specific PDE inhibitor. nih.gov Its ability to reliably increase intracellular cAMP levels makes it an invaluable tool for studying a vast array of cellular signaling pathways, from opioid-induced antinociception to hormone action. nih.gov While this compound itself is not as commonly cited, the established use of its close relatives highlights the potential of this chemical scaffold as a tool for pharmacological research.
Comparative Preclinical Studies of this compound with Other Xanthine Derivatives
Comparative preclinical studies are essential for understanding the structure-activity relationships within the xanthine family. A pivotal ex vivo study compared a series of five 1-methyl-3-alkylxanthines with their corresponding 3-alkylxanthine counterparts to assess their effects on PDE inhibition and tracheal smooth muscle relaxation. nih.gov The findings consistently showed that the addition of a methyl group at the N1 position significantly enhanced potency. For every pair of compounds, the 1-methyl-3-alkylxanthine derivative was more potent than the 3-alkylxanthine derivative in both inhibiting cGMP-PDE and relaxing tracheal smooth muscle. nih.gov
Another comparative study investigated the effects of different methylxanthines (caffeine, theophylline, and theobromine) on intracellular calcium concentration in rat ventricular myocytes. nih.gov This research concluded that differences in the observed effects could be largely attributed to variations in their membrane permeability, which correlated with their oil:water partition coefficients. nih.gov Caffeine (B1668208), having the highest partition coefficient, entered the cells most rapidly and was more effective at lower concentrations than theophylline or theobromine (B1682246). nih.gov These studies underscore that even minor modifications to the xanthine backbone can lead to significant differences in pharmacodynamic activity and physicochemical properties.
Table 2: Comparative Potency of Xanthine Derivatives on cGMP-PDE Inhibition This table illustrates the structure-activity relationship within the xanthine class based on published ex vivo data.
| Compound Series | Derivative | PDE Inhibition (IC₅₀ µM) |
|---|---|---|
| Methyl | 3-Methylxanthine (B41622) | 1500 |
| 1-Methyl-3-methylxanthine (Theophylline) | 220 | |
| Ethyl | 3-Ethylxanthine | 600 |
| 1-Methyl-3-ethylxanthine | 100 | |
| Isobutyl | 3-Isobutylxanthine | 110 |
| 1-Methyl-3-isobutylxanthine (IBMX) | 13 |
IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater inhibitory potency. Data sourced from a study on cGMP-PDE from guinea-pig trachealis. nih.gov
Advanced Research Methodologies and Future Directions in 1 Methyl 3 Acetoxyxanthine Research
Omics Approaches in 1-Methyl-3-acetoxyxanthine Research
'Omics' technologies provide a holistic view of the molecular changes within a biological system in response to a specific stimulus. For this compound, these approaches are crucial for building a complete picture of its biological influence.
Metabolomics Profiling of this compound Effects
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a direct functional readout of the physiological state of a biological system. nih.gov In the context of this compound research, metabolomics can be applied to create a "metabolic signature" that details the biochemical changes induced by the compound. news-medical.net This involves analyzing biological samples (such as plasma or tissue) before and after exposure to the compound to identify which metabolic pathways are perturbed.
The primary analytical platforms for metabolomic profiling are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC-MS). mdpi.com A key application is in pharmacometabolomics, which aims to predict drug effects by analyzing pre-dose metabolite profiles. nih.gov This approach could identify biomarkers that predict an individual's response to this compound. mdpi.com For instance, studies have shown that metabolic profiling can uncover unexpected drug modes of action and potential side effects by revealing changes distant from the primary drug target. the-scientist.com By applying these techniques, researchers can elucidate the compound's mechanism of action, identify biomarkers for its effects, and understand its cellular fate in terms of absorption, distribution, and metabolism. news-medical.netmdpi.com
Table 1: Potential Applications of Metabolomics in this compound Research
| Application Area | Research Goal | Key Methodologies | Expected Outcome |
| Mechanism of Action | To identify the specific cellular pathways affected by the compound. | LC-MS, GC-MS, NMR | A map of up-regulated or down-regulated metabolic pathways. |
| Biomarker Discovery | To find measurable indicators of the compound's biological effect. | High-resolution targeted metabolomics | Identification of specific metabolites that correlate with the compound's activity. news-medical.net |
| Pharmacokinetics | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Pharmacometabolomics profiling | Understanding of the compound's stability, half-life, and metabolic breakdown products. |
Proteomics and Transcriptomics Investigations
While metabolomics looks at the end products of cellular processes, transcriptomics and proteomics analyze the intermediate steps of gene expression. Transcriptomics is the study of the complete set of RNA transcripts, revealing which genes are active at a given time. longdom.org Proteomics focuses on the entire set of proteins, which are the functional workhorses of the cell. longdom.orgthe-scientist.com
Integrating these two 'omics' fields provides a panoramic view of gene expression and its functional consequences. cd-genomics.com For this compound, transcriptomic analysis using techniques like RNA-sequencing (RNA-Seq) can identify genes that are up- or down-regulated in its presence. longdom.org This can point to the signaling and metabolic pathways the compound influences. dkfz.de
Proteomic analysis, typically using mass spectrometry, complements this by showing which of these transcript changes translate into actual changes in protein levels. longdom.orgthe-scientist.com Since proteins are the direct targets of most drugs, proteomics is crucial for identifying functionally relevant drug targets and biomarkers. the-scientist.com The correlation between transcript and protein levels is not always direct, making the integrated analysis of both essential for understanding the multi-level regulation of gene expression and the compound's true mechanism of action. cd-genomics.commdpi.com
Advanced Imaging Techniques for Tracing this compound Distribution in Preclinical Models
Understanding where a compound goes in the body and how long it stays there is fundamental to its development. Advanced in vivo imaging techniques offer non-invasive ways to track the distribution of molecules like this compound in real-time within preclinical models. revvity.com
Key modalities include Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and optical imaging (bioluminescence and fluorescence). scirp.org To be tracked by these methods, the compound must be labeled. For PET imaging, this would involve chemically modifying this compound with a positron-emitting isotope. For fluorescence imaging, a fluorescent tag would be attached.
These techniques allow for the longitudinal tracking of the compound's accumulation in various organs and tissues. revvity.com For example, fluorescently labeled nanoparticles can be used to carry and monitor small molecules in vivo. acs.org Single-molecule tracking techniques are also advancing, enabling the visualization of individual molecules as they interact with cellular components, offering unparalleled insights into their dynamic behavior in a native environment. pnas.organnualreviews.org
Table 2: Imaging Modalities for Preclinical Tracing of this compound
| Imaging Modality | Labeling Strategy | Advantages | Limitations |
| Positron Emission Tomography (PET) | Radiolabeling (e.g., with Carbon-11 or Fluorine-18) | High sensitivity, quantitative, deep tissue penetration. scirp.org | Lower spatial resolution, requires a cyclotron. scirp.org |
| Magnetic Resonance Imaging (MRI) | Contrast agents or specific reporter genes. scirp.org | High spatial resolution, excellent soft tissue contrast. | Lower sensitivity compared to PET. scirp.org |
| Fluorescence Imaging | Covalent attachment of a fluorescent dye. | High sensitivity, cost-effective, real-time imaging. revvity.com | Limited tissue penetration depth. |
| Bioluminescence Imaging | Use of luminescent reagents or reporter genes. revvity.com | High signal-to-noise ratio, useful in oncology studies. revvity.com | Requires genetic modification of cells/animals. |
Nanotechnology and Drug Delivery System Research for this compound (Experimental)
Nanotechnology offers revolutionary approaches to drug delivery by engineering carriers at the nanoscale (typically under 1000 nm). cd-bioparticles.comworldbrainmapping.org For a compound like this compound, formulating it within a nanocarrier could address challenges such as poor solubility, stability, and non-specific targeting. sciresjournals.com
Experimental research could explore various types of nanoparticles:
Liposomes: Spherical vesicles made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com
Polymeric Nanoparticles: Made from biodegradable polymers, these can encapsulate the compound within their matrix or attach it to their surface. cd-bioparticles.comsciresjournals.com
Metal Nanoparticles: Gold or iron oxide nanoparticles can be used for both delivery and imaging purposes. mdpi.com
The key advantages of using such systems include improved bioavailability, controlled and sustained release of the compound, and the ability to target specific tissues or cells. cd-bioparticles.comworldbrainmapping.org By modifying the surface of the nanoparticle with specific ligands (like antibodies or peptides), the nanocarrier can be directed to a desired site of action, increasing efficacy and reducing potential systemic side effects. worldbrainmapping.orgsciresjournals.com
Computational Chemistry and Artificial Intelligence in this compound Research
Computational chemistry and artificial intelligence (AI) are transforming drug discovery by accelerating the process of identifying targets and optimizing compounds. oncodesign-services.combioscipublisher.com These in silico methods allow for the rapid screening of vast chemical and biological data, reducing the time and cost associated with laboratory experiments. nih.govneuroquantology.com
Virtual Screening for Novel Targets
Virtual screening (VS) is a computational technique used to search large libraries of molecular structures to identify those that are most likely to interact with a target protein. wikipedia.orgnvidia.com In the case of this compound, where the biological target may not be known, a "reverse" virtual screening approach can be used. Here, the 3D structure of this compound is computationally "docked" against a library of thousands of known protein structures. nih.gov
The process involves:
Building a 3D model of this compound.
Preparing a library of 3D protein structures.
Using docking software to simulate the binding of the compound to each protein's active or allosteric sites. nvidia.com
Ranking the proteins based on a "scoring function" that predicts binding affinity. nvidia.com
This process can generate a list of high-probability targets for this compound, which can then be validated through laboratory experiments. nih.govmedchemexpress.com This approach significantly narrows the field of potential targets, making the experimental validation process more efficient and focused. nih.govnih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations have become an indispensable tool in molecular biophysics and computational chemistry, providing an atomic-level view of molecular motions over time. nih.govmpg.de The first MD simulation of a protein was conducted in the late 1970s, and since then, advancements in algorithms and computational power have made it a cornerstone of molecular research. nih.govmpg.de
While specific MD simulation studies focused exclusively on this compound are not widely documented in current literature, the methodology offers a powerful prospective lens through which to study the compound. MD simulations can be employed to elucidate the conformational dynamics of this compound, both in isolation and in complex with biological macromolecules. For instance, simulating the compound's interaction with a target enzyme, such as a phosphodiesterase or xanthine (B1682287) oxidase, could reveal detailed information about its binding mode, the stability of the resulting complex, and the specific intermolecular interactions that govern its affinity and specificity. nih.gov
The process involves generating topologies and parameter files for the protein-ligand complex, often using tools like CHARMM-GUI, and then running the simulation using software such as NAMD. nih.gov Such simulations can predict the stability of a compound within a protein's binding site, mapping a steady trajectory and consistent interaction patterns. nih.gov Furthermore, advanced techniques like developing polarizable force fields can be used to accurately describe the behavior of charged and neutral species in equilibrium, a method that has been applied to other methylated compounds. rsc.org The insights gained from MD simulations are crucial for the rational design of new derivatives with enhanced or modified activities. nih.gov
Unexplored Biological Activities and Novel Research Applications of this compound
The xanthine scaffold is a well-established pharmacophore present in numerous biologically active molecules. This suggests that this compound may possess a range of biological activities that have yet to be explored. Based on the known activities of related xanthine derivatives, several promising avenues for future investigation emerge.
One key area is the modulation of enzymes involved in purine (B94841) metabolism and cellular signaling. Xanthines are known to interact with enzymes like xanthine oxidase and phosphodiesterases (PDEs). science.gov For example, some xanthine derivatives have been investigated as selective cyclic GMP PDE inhibitors. science.gov Therefore, this compound could be screened for inhibitory activity against various isoforms of these enzymes, potentially leading to applications in conditions where their dysregulation is implicated.
Another area of interest lies in the compound's potential role in pathways involving reactive oxygen species (ROS). The xanthine/xanthine oxidase system is a known generator of ROS, which can act as both damaging agents and signaling molecules. science.gov Research could explore whether this compound can modulate this system, either by inhibiting xanthine oxidase or by acting as an antioxidant, thereby influencing inflammatory processes or cellular responses to oxidative stress. science.gov
Furthermore, the chemical reactivity of the molecule itself presents opportunities for novel research applications. Studies on the parent compound, 3-acetoxyxanthine (B1202295), have shown that it can undergo pH-dependent substitution reactions. scribd.com This reactivity could be harnessed to develop this compound as a chemical probe for studying enzymatic mechanisms or as a precursor in the synthesis of more complex, biologically active molecules. Its potential use in assessing mutagenicity through bacterial reverse mutation assays, a common method for screening environmental compounds, also remains an unexplored application. epa.gov
Interactive Table: Potential Research Applications for this compound
| Research Area | Potential Application | Rationale |
| Enzyme Inhibition | Screening against phosphodiesterase (PDE) isoforms. | The xanthine core is a known scaffold for PDE inhibitors. science.gov |
| Enzyme Modulation | Investigating inhibitory effects on xanthine oxidase. | Xanthine derivatives are known to interact with this key enzyme in purine metabolism. science.gov |
| Cellular Signaling | Study of modulation of reactive oxygen species (ROS) pathways. | The xanthine/xanthine oxidase system is a source of cellular ROS. science.gov |
| Synthetic Chemistry | Use as a precursor for novel heterocyclic compounds. | The inherent reactivity of the acetoxyxanthine core can be exploited. scribd.com |
| Toxicology | Assessment of mutagenic potential in bacterial test systems. | Standard procedure for characterizing novel chemical entities. epa.gov |
Challenges and Emerging Trends in this compound Research
Despite its potential, research into this compound faces several challenges. The most significant is the current scarcity of dedicated studies on this specific molecule. While the synthesis and basic reactivity of related compounds were explored in earlier chemical literature, advanced biological and computational characterization is lacking. scribd.comdss.go.thdss.go.th Furthermore, the chemical stability of xanthine derivatives can be a hurdle; for instance, attempts to isolate and characterize related amine precursors have been hampered by decomposition upon exposure to air, suggesting that handling and storage protocols may need careful optimization. scribd.com From a computational standpoint, the accuracy of simulations is contingent on the availability of precise force fields, and the development and validation of parameters specific to this compound would be a necessary, non-trivial step. rsc.org
However, emerging trends in chemical and biological research are poised to overcome these obstacles. The relentless growth in computational power, trending towards exascale computing, will enable more complex and longer-timescale MD simulations, providing unprecedented predictive accuracy. mpg.de This will allow researchers to simulate not just simple protein-ligand interactions but also the behavior of molecules within complex biological environments like entire organelles or viral envelopes. mpg.de
Another significant trend is the increasing focus on modulating complex biological networks rather than single targets. The dual role of reactive oxygen species in both cellular damage and signaling is a prime example. science.gov Future research could position this compound and its derivatives as tools to dissect these complex pathways. In synthetic chemistry, the development of novel methylation strategies and C-H activation cascades offers exciting possibilities for creating diverse libraries of xanthine-based compounds for biological screening. acs.org
Conclusion and Future Perspectives on 1 Methyl 3 Acetoxyxanthine Academic Inquiry
Synthesis of Key Academic Findings on 1-3-acetoxyxanthine
Direct academic literature focusing on 1-Methyl-3-acetoxyxanthine is exceptionally scarce. However, by examining related compounds, particularly the parent compound 3-acetoxyxanthine (B1202295), a foundational understanding can be inferred.
Research on purine (B94841) N-oxide esters provides a basis for understanding the potential reactivity of this compound. nih.gov A key study detailed a method for the O-acetylation of purine N-oxide derivatives in buffered aqueous solutions to study their reactivity. nih.gov This technique has been instrumental in evaluating compounds that are otherwise difficult to isolate. nih.gov
The reactivity of the closely related 3-acetoxyxanthine has been documented. It is known to be a powerful oncogen that reacts with various nucleophiles. pageplace.deresearchgate.net For instance, it reacts with the amino acid L-tryptophan. pageplace.de In aqueous solutions, 3-acetoxyxanthine can react with nucleophiles to yield 8-substituted xanthines. researchgate.net This reactivity is attributed to the acetoxy group functioning as a good leaving group, facilitating nucleophilic attack on the purine ring. researchgate.net It is plausible that this compound would exhibit similar electrophilic properties, potentially reacting with biological nucleophiles.
The synthesis of this compound has not been explicitly described in the available literature. However, the synthesis of its precursor, 1-methyl-3-hydroxyxanthine, can be inferred from established xanthine (B1682287) chemistry. The acetylation of hydroxylated xanthines is a known chemical transformation. For example, the reactivity of 7-hydroxyxanthine (B96869) and 7-hydroxy-1-methyl-xanthine towards acetic anhydride (B1165640) has been compared to that of 3-hydroxyxanthine. researchgate.net This suggests that this compound could likely be synthesized via the acetylation of 1-methyl-3-hydroxyxanthine using a suitable acetylating agent like acetic anhydride.
The oxidizing properties of N-acetoxypurines have been studied by their ability to oxidize iodide ions to iodine. nih.gov These esters also catalyze the autoxidation of sulfite, a characteristic of radical-generating species. nih.gov Furthermore, they have been shown to oxidize cysteine to cysteic acid. nih.gov Given these findings for analogous compounds, this compound may also possess oxidizing capabilities.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C8H8N4O4 | 224.18 |
| 3-Acetoxyxanthine | C7H6N4O4 | 210.15 |
| 1-Methylxanthine (B19228) | C6H6N4O2 | 166.14 |
| 3-Hydroxyxanthine | C5H4N4O3 | 168.11 |
| 7-Hydroxyxanthine | C5H4N4O3 | 168.11 |
| 7-Hydroxy-1-methylxanthine | C6H6N4O3 | 182.14 |
| 8-Chloroxanthine | C5H3ClN4O2 | 186.56 |
| 8-Methylmercaptoxanthine | C6H6N4O2S | 198.20 |
| L-tryptophan | C11H12N2O2 | 204.23 |
| Cysteine | C3H7NO2S | 121.16 |
| Acetic Anhydride | C4H6O3 | 102.09 |
Identification of Remaining Knowledge Gaps in this compound Research
The primary and most evident knowledge gap is the profound lack of dedicated research on this compound. While inferences can be drawn from related structures, these remain speculative without direct empirical evidence. The specific knowledge deficits can be categorized as follows:
Synthesis and Characterization: There is no published, optimized protocol for the synthesis of this compound. Consequently, comprehensive characterization data, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, is unavailable. This fundamental information is a prerequisite for any further scientific investigation.
Physicochemical Properties: Basic physicochemical properties such as solubility in various solvents, pKa, and stability under different pH and temperature conditions have not been determined. These parameters are crucial for designing biological assays and understanding the compound's potential behavior in physiological environments.
Biological Activity: There is a complete absence of studies on the biological effects of this compound. Its pharmacological profile, including its potential as an adenosine (B11128) receptor antagonist (a common feature of xanthines), its cytotoxicity, and its potential oncogenic properties (given the known carcinogenicity of 3-hydroxyxanthine), remains unknown. researchgate.net
Metabolism and Pharmacokinetics: No research has been conducted on how this compound would be metabolized in biological systems or its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Understanding its metabolic fate is essential for evaluating its potential as a therapeutic agent or a toxin.
Comparative Reactivity: While the reactivity of 3-acetoxyxanthine provides a useful model, the influence of the N1-methyl group on the reactivity of the 3-acetoxy group has not been systematically studied. The methyl group could exert electronic or steric effects that alter its reactivity compared to the parent compound.
Proposed Avenues for Future Academic Research on this compound
To address the identified knowledge gaps, a structured research program is proposed. The following avenues would provide a comprehensive understanding of this compound:
Chemical Synthesis and Full Characterization: The initial and most critical step is the development of a reliable and scalable synthetic route to this compound, likely through the acetylation of 1-methyl-3-hydroxyxanthine. Following synthesis, the compound must be rigorously purified and characterized using modern analytical techniques (¹H-NMR, ¹³C-NMR, HRMS, IR, and X-ray crystallography if suitable crystals can be obtained) to confirm its structure and purity unequivocally.
Investigation of Physicochemical Properties: A systematic study of the compound's solubility, stability, and pKa should be undertaken. This will provide the foundational data necessary for all subsequent biological and chemical studies.
In Vitro Biological Screening: A broad-based in vitro screening campaign should be initiated. This would include:
Receptor Binding Assays: To determine its affinity for various adenosine receptor subtypes (A1, A2A, A2B, A3) and phosphodiesterases.
Cytotoxicity Assays: Using a panel of cancer cell lines and normal cell lines to assess its potential as an anticancer agent or to identify any toxic liabilities.
Genotoxicity and Mutagenicity Assays: To evaluate its potential to cause DNA damage, a crucial step given the known properties of related purine N-oxides. researchgate.net
Reactivity Studies: Investigating its reaction with biologically relevant nucleophiles such as glutathione (B108866) and specific amino acid residues in proteins to understand its potential for covalent modification of biological targets.
Mechanistic Studies: Based on the results of the in vitro screening, more focused mechanistic studies could be pursued. For example, if the compound shows significant cytotoxicity, studies to elucidate the mechanism of cell death (apoptosis vs. necrosis) would be warranted. If it demonstrates high reactivity, identifying the specific cellular targets would be a key objective.
Computational Modeling: In parallel with experimental work, computational studies, such as Density Functional Theory (DFT), could be employed to model the reactivity of this compound and compare it to 3-acetoxyxanthine. This could provide insights into the electronic effects of the N1-methyl group and help rationalize experimental findings.
By systematically pursuing these research avenues, the scientific community can fill the existing void in the understanding of this compound, potentially uncovering a novel pharmacological tool or a compound of toxicological significance.
Q & A
Basic: What are the standard protocols for synthesizing 1-Methyl-3-acetoxyxanthine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves acetylation of a xanthine derivative under controlled conditions. Key reagents include acyl chlorides (e.g., acetyl chloride) and catalysts like pyridine. Optimization requires adjusting reaction parameters:
- Temperature : Elevated temperatures (60–80°C) enhance reactivity but may degrade thermally sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents favor selectivity .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can improve yield .
Characterize intermediates via TLC or HPLC to monitor reaction progress .
Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies methyl and acetyl groups (δ 2.1–2.5 ppm for acetoxy; δ 3.3–3.7 ppm for methyl) .
- IR spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and xanthine ring vibrations .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in experimental data, such as inconsistent yields in acetylation reactions?
Methodological Answer:
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent purity, temperature gradients) .
- Replicate experiments : Use DOE (Design of Experiments) to isolate confounding factors .
- Mechanistic studies : Probe side reactions (e.g., hydrolysis of acetoxy groups) via LC-MS to adjust reaction pH or anhydrous conditions .
Advanced: What strategies are used to study the interaction of this compound with enzymes like phosphodiesterases?
Methodological Answer:
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates and monitor changes in enzymatic activity .
- Molecular docking : Use software (e.g., AutoDock) to predict binding affinities based on xanthine scaffold interactions with active sites .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-enzyme binding .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced: How can computational modeling enhance the design of this compound analogs with improved bioactivity?
Methodological Answer:
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with biological activity data from PubChem .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic profiles .
Basic: What are the common degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- Acidic conditions : Hydrolysis of the acetoxy group to form 1-Methylxanthine, monitored via pH-stat titration .
- Alkaline conditions : Base-catalyzed ester cleavage; stabilize with buffered solutions (pH 7–8) .
- Photodegradation : Use UV-Vis spectroscopy to assess stability under light exposure; store in amber vials .
Advanced: How can researchers validate the purity of this compound for in vivo studies?
Methodological Answer:
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water) to separate impurities; purity >98% required for biological assays .
- Elemental analysis : Confirm C/H/N ratios match theoretical values (±0.3%) .
- Residual solvent testing : GC-MS to detect traces of synthesis solvents (e.g., DMF) below ICH guidelines .
Advanced: What methodologies enable the synthesis of deuterated or isotopically labeled this compound for metabolic tracing?
Methodological Answer:
- Isotope exchange : Use D₂O or deuterated acetic acid in acetylation steps to introduce deuterium at specific positions .
- Radiolabeling : Incorporate ¹⁴C via [¹⁴C]-methyl iodide in the alkylation step; purify via column chromatography .
- Stable isotope labeling (SIL) : Synthesize ¹³C-labeled analogs using ¹³C-enriched precursors for NMR-based metabolic studies .
Basic: How should researchers present structural and analytical data for this compound in academic manuscripts?
Methodological Answer:
- Data tables : Include melting points, spectral peaks (NMR/IR), and HRMS data with error margins .
- Schematics : Provide reaction mechanisms with electron-pushing arrows and intermediate structures .
- Reproducibility : Detail experimental conditions (solvent ratios, catalyst loading) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
